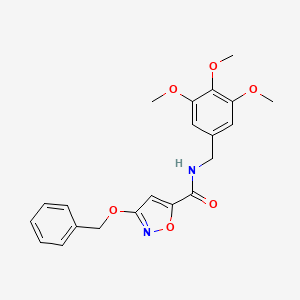

3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide

Description

3-(Benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide is a synthetic isoxazole carboxamide derivative characterized by a benzyloxy substituent at the 3-position of the isoxazole ring and a 3,4,5-trimethoxybenzyl group attached to the carboxamide nitrogen. The compound’s design leverages lipophilic substituents (benzyloxy and trimethoxybenzyl), which may enhance membrane permeability and target engagement compared to simpler analogs.

Propriétés

IUPAC Name |

3-phenylmethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-25-16-9-15(10-17(26-2)20(16)27-3)12-22-21(24)18-11-19(23-29-18)28-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDCCTVAIJWPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the benzyloxy group: This step involves the substitution reaction where a benzyl group is introduced to the isoxazole ring.

Attachment of the 3,4,5-trimethoxybenzyl group: This step involves the coupling of the 3,4,5-trimethoxybenzyl group to the isoxazole ring, often using reagents like coupling agents.

Industrial Production Methods

Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: Various substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction might yield alcohols or amines.

Applications De Recherche Scientifique

The compound 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, and provides a comprehensive overview of relevant case studies and data.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of isoxazole can exhibit significant antibacterial properties. A study demonstrated that compounds similar to this compound showed enhanced efficacy against various bacterial strains when tested in vivo .

- Anti-inflammatory Properties : Isoxazole derivatives have been shown to modulate inflammatory pathways. Their ability to inhibit specific enzymes involved in inflammation suggests potential applications in treating inflammatory diseases .

Drug Development

The compound's structure allows it to act as a lead compound for developing new drugs. Its unique functional groups can be modified to enhance potency and selectivity for specific biological targets.

- Case Study : In a recent investigation, modifications to the trimethoxybenzyl group led to increased activity against resistant bacterial strains, indicating a promising direction for antibiotic development .

Neuropharmacology

Emerging studies suggest that isoxazole compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

- Research Findings : Experimental models have shown that certain isoxazole derivatives can modulate dopamine and serotonin receptors, which are crucial in treating conditions like depression and anxiety .

Anticancer Research

There is growing interest in the anticancer properties of isoxazole derivatives. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through various mechanisms.

- In Vitro Studies : Laboratory experiments have revealed that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent .

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Antibacterial | |

| Compound B | Anti-inflammatory | |

| Compound C | Neuropharmacological | |

| Compound D | Anticancer |

Table 2: Modification Effects on Activity

Mécanisme D'action

The mechanism of action of 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

Key Observations :

- Bioactivity : Compound 1 and Compound 4 () exhibit mPTP inhibition, suggesting that the isoxazole-carboxamide scaffold is pharmacologically relevant. However, the target compound’s bulky substituents may sterically hinder target binding compared to smaller analogs like Compound 1 .

- Synthetic Accessibility : Isoxazole carboxamides are typically synthesized via cyclo-condensation reactions, as seen in and , where β-amido acids react with amines in polyphosphoric acid. The target compound’s synthesis likely follows similar protocols .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- mPTP Inhibition: Compound 1 induced calcium retention capacity (CRC) in mitochondria, a hallmark of mPTP inhibition, at micromolar concentrations.

- Solubility : The trimethoxybenzyl group in the target compound introduces three methoxy groups, which balance lipophilicity with moderate polarity. In contrast, Compound 4’s piperidinylmethyl group confers basicity, improving solubility in physiological buffers .

- Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in ’s compound) reduce oxidative metabolism. The target compound lacks such groups, suggesting shorter half-life unless stabilized by steric shielding .

Activité Biologique

3-(Benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoxazole class, characterized by a five-membered ring containing nitrogen. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H22N2O5

- Molecular Weight : 358.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of specific kinases and enzymes involved in cancer proliferation and inflammation.

- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

- Modulation of Signaling Pathways : It may influence pathways such as MAPK and PI3K/Akt that are crucial in cell survival and proliferation.

Anticancer Activity

Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance:

- Case Study : A study on similar isoxazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines (e.g., breast and lung cancer) with IC50 values ranging from 10 to 30 µM .

- Mechanism : These compounds often induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Compounds related to this compound have shown promising antimicrobial effects:

- Study Findings : In vitro tests against Gram-positive and Gram-negative bacteria revealed minimum inhibitory concentrations (MICs) as low as 15 µg/mL for certain derivatives .

- Clinical Relevance : This suggests potential use in treating infections resistant to conventional antibiotics.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory properties have been noted:

- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Evidence : Animal models showed a reduction in edema and inflammatory markers upon treatment with isoxazole derivatives .

Data Tables

The following table summarizes key findings on the biological activities of related compounds:

Q & A

Q. What are the standard synthetic routes for preparing 3-(benzyloxy)-N-(3,4,5-trimethoxybenzyl)isoxazole-5-carboxamide?

The compound is synthesized via multi-step reactions involving isoxazole and benzylamine precursors. A common approach includes:

- Step 1: Formation of the isoxazole core via cyclization of β-diketones or nitrile oxides.

- Step 2: Benzylation of the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Amide coupling between the isoxazole carboxylic acid derivative and 3,4,5-trimethoxybenzylamine using coupling agents like EDC/HOBt or CDI . Example reaction conditions: reflux in ethanol for 4–7 hours, with yields optimized by controlling solvent polarity and temperature .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Ethanol, reflux, 6h | 52–60 | |

| 2 | Benzyl bromide, K₂CO₃, DMF | 75 | |

| 3 | CDI, THF, rt, 12h | 68 |

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and benzyl groups).

- HRMS: High-resolution mass spectrometry for molecular weight validation (e.g., C₂₀H₂₂N₂O₆ requires [M+H]⁺ = 387.1552) .

- HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers assess the solubility and stability of this compound for biological assays?

- Solubility: Test in DMSO (primary stock) and dilute in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .

- Stability: Incubate at 37°C in PBS (pH 7.4) for 24h, followed by HPLC analysis to monitor degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Yield discrepancies often arise from inefficient mixing or thermal gradients. Solutions include:

- Ultrasound-assisted synthesis: Enhances mass transfer, improving yields by 15–20% compared to traditional reflux .

- Microwave reactors: Reduce reaction times (e.g., from 7h to 1h) while maintaining high purity .

- pH control: Adjust to pH 8–9 during workup to minimize side-product formation .

Q. How can conflicting bioassay results (e.g., cytotoxicity vs. anti-inflammatory activity) be systematically addressed?

- Dose-response profiling: Test across a wide concentration range (nM to μM) to identify off-target effects.

- Target engagement assays: Use SPR or ITC to measure binding affinities for suspected targets (e.g., COX-2 or HDACs) .

- Metabolite screening: LC-MS/MS to detect active metabolites that may contribute to observed effects .

Q. What crystallographic methods are used to resolve structural ambiguities in analogs of this compound?

- Single-crystal X-ray diffraction: Grow crystals via slow evaporation (DMF/ethanol, 1:1). Use SHELX for structure refinement, with H atoms constrained to parent atoms (C-H = 0.93–0.96 Å) .

- Disorder modeling: Apply TLS parameters to address thermal motion in flexible methoxy groups .

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence bioactivity?

- SAR Studies: Synthesize analogs with halogen (Br, Cl) or electron-withdrawing groups (NO₂) at the benzyl position. Compare IC₅₀ values in enzyme inhibition assays.

- Computational modeling: Use DFT or molecular docking (AutoDock Vina) to predict binding modes with targets like tubulin or kinases .

Table 2: Impact of Substituents on Tubulin Inhibition

| Substituent | IC₅₀ (μM) | Binding Energy (kcal/mol) |

|---|---|---|

| 3,4,5-OMe | 0.12 | -9.8 |

| 4-Br | 0.45 | -7.2 |

| 3-NO₂ | 1.2 | -6.5 |

Methodological Guidelines for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.